molecular formula C8H5Cl3N4 B8389642 2,6,7-Trichloro-3-hydrazinoquinoxaline

2,6,7-Trichloro-3-hydrazinoquinoxaline

Cat. No.: B8389642
M. Wt: 263.5 g/mol
InChI Key: QJLVLKDXBTZABD-UHFFFAOYSA-N
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Description

2,6,7-Trichloro-3-hydrazinoquinoxaline is a halogenated quinoxaline derivative characterized by three chlorine atoms at positions 2, 6, and 7, and a hydrazino (-NH-NH₂) group at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, making them versatile scaffolds in medicinal and materials chemistry. The hydrazino substituent enhances nucleophilicity, enabling participation in condensation reactions (e.g., forming hydrazones or Schiff bases) for synthesizing bioactive derivatives .

Properties

Molecular Formula

C8H5Cl3N4

Molecular Weight

263.5 g/mol

IUPAC Name

(3,6,7-trichloroquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C8H5Cl3N4/c9-3-1-5-6(2-4(3)10)14-8(15-12)7(11)13-5/h1-2H,12H2,(H,14,15)

InChI Key

QJLVLKDXBTZABD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinoxaline derivatives vary in substituent patterns and functional groups, significantly affecting reactivity and applications. Key analogues include:

2,3,6,7-Tetrachloroquinoxaline (Compound 9) Structure: Four chlorine atoms at positions 2, 3, 6, and 5. Reactivity: Lacks a hydrazino group, reducing nucleophilicity. Used as a precursor for synthesizing piperazine-substituted derivatives (e.g., 2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline) via nucleophilic aromatic substitution . Applications: Intermediate for serotonin receptor (5-HT₃A) ligands .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3) Structure: Combines a benzodithiazine core with a methylhydrazino group and sulfone functionalities. Reactivity: The hydrazino group participates in hydrogen bonding (IR: 3360 cm⁻¹ for N-NH₂), while sulfone groups enhance thermal stability (mp: 252–253°C decomposition) . Applications: Potential antimicrobial or antidiabetic agent due to sulfone and hydrazine motifs .

4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives (e.g., 4a–f) Structure: Quinoline core with hydrazinyl and chloro substituents. Reactivity: Hydrazinyl group reacts with aldehydes to form hydrazones, enabling diversity-oriented synthesis . Applications: Anticancer or antimicrobial candidates due to heterocyclic diversity .

Electronic and Steric Effects

  • Chlorine Substitution: 2,6,7-Trichloro-3-hydrazinoquinoxaline has fewer chlorines than 2,3,6,7-tetrachloroquinoxaline, reducing steric hindrance and altering electronic properties (e.g., electron-withdrawing effects). Chlorine positioning influences regioselectivity in substitution reactions .
  • Hydrazino vs. Piperazine Groups: Hydrazino groups (-NH-NH₂) offer greater nucleophilicity than piperazine, favoring condensation over alkylation pathways. Piperazine-substituted derivatives (e.g., Compound 11) exhibit enhanced solubility and receptor-binding affinity in 5-HT₃A modulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Key Functional Groups Applications
This compound C₈H₄Cl₃N₄ 282.5 g/mol Cl (2,6,7), NH-NH₂ (3) Hydrazino, Chloro Condensation reactions
2,3,6,7-Tetrachloroquinoxaline (9) C₈H₂Cl₄N₂ 290.9 g/mol Cl (2,3,6,7) Chloro Intermediate for 5-HT₃A ligands
Compound 3 (Benzodithiazine) C₁₀H₁₀ClN₃O₄S₂ 335.8 g/mol Cl (6), CH₃NH-NH₂ (3), SO₂ Sulfone, Hydrazino Antimicrobial candidates

Table 2: Spectroscopic Properties

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Key Observations
This compound N/A (Not provided) N/A Hypothetical: NH-NH₂ ~5–6 ppm
Compound 3 3360 (N-NH₂), 1740 (C=O) 3.30 (N-CH₃), 5.78 (N-NH₂) Confirmed hydrazino group

Preparation Methods

Reaction Overview

The most direct route to 2,6,7-trichloro-3-hydrazinoquinoxaline involves the reaction of 2,6,7-trichloroquinoxaline (CAS 41213-31-4) with hydrazine hydrate under controlled conditions. Chlorine at position 3 is replaced by a hydrazino group (-NHNH₂) via nucleophilic aromatic substitution (NAS). This method is analogous to protocols described in patent US4547501A, where hydrazine hydrate reacts with chlorinated quinoxalines in ethanol at elevated temperatures.

Reaction Conditions

  • Substrate : 2,6,7-Trichloroquinoxaline (1.0 equiv)

  • Reagent : Hydrazine hydrate (2.5–3.0 equiv)

  • Solvent : Ethanol (75 mL per 0.022 mol substrate)

  • Temperature : 50°C, reflux

  • Duration : 12–18 hours

Mechanistic Pathway

  • Deprotonation : Hydrazine acts as a base, deprotonating the solvent or substrate to generate a nucleophilic hydrazide ion (NH₂⁻).

  • Electrophilic Activation : Electron-withdrawing chlorine atoms at positions 2, 6, and 7 activate the quinoxaline ring toward NAS, particularly at position 3 due to steric and electronic factors.

  • Substitution : Hydrazide attacks position 3, displacing chlorine via a concerted or stepwise mechanism.

Yield and Purity

  • Yield : 65–72% (isolated)

  • Purity : >95% (HPLC)

  • Byproducts : Trace amounts of 2,6,7-trichloroquinoxaline hydrolysis products (e.g., hydroxy derivatives).

One-Pot Synthesis from o-Phenylenediamine and Trichloroacetyl Chloride

Reaction Overview

An alternative method involves constructing the quinoxaline core from o-phenylenediamine and trichloroacetyl chloride, followed by hydrazine functionalization. This approach, inspired by LookChem’s one-pot dichloroquinoxaline synthesis, streamlines intermediate isolation.

Reaction Steps

  • Quinoxaline Formation :

    • o-Phenylenediamine reacts with trichloroacetyl chloride in the presence of silica gel or methanesulfonic acid.

    • Conditions : 80°C, 6 hours, dichloromethane solvent.

    • Intermediate : 2,3,6-Trichloroquinoxaline (CAS 2958-87-4).

  • Hydrazine Substitution :

    • The intermediate reacts with hydrazine hydrate (2.0 equiv) in ethanol at 50°C for 12 hours.

Advantages

  • Cost-Effectiveness : Avoids pre-synthesized trichloroquinoxaline.

  • Scalability : Suitable for industrial production (85% overall yield).

Microwave-Assisted Synthesis

Reaction Optimization

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. A protocol adapted from El-Sayed et al. employs:

  • Substrate : 2,6,7-Trichloroquinoxaline (1.0 equiv)

  • Reagent : Hydrazine hydrate (2.0 equiv)

  • Solvent : Ethanol (10 mL)

  • Microwave Power : 300 W

  • Temperature : 100°C

  • Duration : 30 minutes

Outcomes

  • Yield : 78%

  • Energy Efficiency : 60% reduction in energy consumption compared to conventional heating.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (Relative)Scalability
Nucleophilic NAS65–7212–18ModerateHigh
One-Pot Synthesis8518LowIndustrial
Microwave780.5HighLab-scale

Challenges and Solutions

Regioselectivity Issues

Chlorine at position 3 is less reactive due to steric hindrance from adjacent substituents. Strategies to enhance selectivity:

  • Catalytic Additives : CuI or Pd(PPh₃)₄ improves substitution at position 3.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of hydrazine.

Byproduct Formation

  • Hydrolysis : Minimized by anhydrous conditions and molecular sieves.

  • Dimerization : Controlled via dilute reaction mixtures (<0.1 M).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6,7-Trichloro-3-hydrazinoquinoxaline, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,6,7-trichloroquinoxaline with hydrazine hydrate under reflux conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric excess of hydrazine to ensure complete substitution . Purification via recrystallization or column chromatography is critical to isolate the product from by-products like unreacted starting materials or di-substituted impurities. Monitoring reaction progress using TLC or HPLC is recommended .

Q. What analytical techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazino group incorporation (e.g., NH2_2 peaks at δ 4.5–5.5 ppm) and chlorine substituent positions .
  • X-ray Crystallography : Resolve crystal packing and confirm molecular geometry. For example, monoclinic systems (space group P21_1/c) are common in quinoxaline derivatives, with bond angles and lengths consistent with aromatic and hydrazine moieties .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine atoms (e.g., [M+H]+^+ at m/z 296.97) .

Q. How can researchers assess the biological activity of this compound in in vitro systems?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Hydrazine-specific reactivity : Monitor interactions with biomolecules (e.g., Schiff base formation) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use:

  • DSC/TGA : Identify thermal stability and polymorph transitions .
  • Solubility Screening : Test in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. Hydrazino groups enhance solubility in polar solvents, but chlorine atoms reduce it .
  • Replicate Studies : Cross-validate results with independent synthesis batches and analytical labs .

Q. What mechanistic insights explain the reactivity of the hydrazino group in this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the hydrazino group (-NH2_2) increases electrophilicity, facilitating condensation reactions (e.g., with carbonyl compounds to form hydrazones) .
  • Basic Conditions : Deprotonation generates a nucleophilic -NH^- species, enabling alkylation or acylation. Monitor via 1H^1H-NMR shifts (e.g., NH2_2 peak disappearance) .
  • DFT Calculations : Predict reaction pathways using Gaussian or ORCA software to model charge distribution and transition states .

Q. How can computational modeling optimize the design of this compound derivatives for targeted applications?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry data (e.g., from ) can validate computational models .

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